
2-(3-Piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole is a chemical compound with the molecular formula C18H18N2O2S2 and a molecular weight of 358.5 g/mol This compound is known for its unique structure, which combines a benzothiazole ring with a piperidinylsulfonylphenyl group
Preparation Methods
The synthesis of 2-(3-Piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole typically involves the reaction of 2-aminobenzothiazole with 3-(1-piperidinylsulfonyl)benzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of automated reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
2-(3-Piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidinyl group can be replaced with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases such as triethylamine, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(3-Piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as tyrosinase, by binding to their active sites. This inhibition can lead to a decrease in the production of melanin, making the compound a potential candidate for skin-lightening applications .
Comparison with Similar Compounds
2-(3-Piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole can be compared with other similar compounds, such as:
2-Phenylbenzo[d]oxazole: This compound shares a similar scaffold but with an oxazole ring instead of a benzothiazole ring.
N-[4-methoxy-3-(1-piperidinylsulfonyl)phenyl]-2-thiophenesulfonamide: This compound has a similar piperidinylsulfonylphenyl group but with a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H18N2O2S2 |
|---|---|
Molecular Weight |
358.5g/mol |
IUPAC Name |
2-(3-piperidin-1-ylsulfonylphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C18H18N2O2S2/c21-24(22,20-11-4-1-5-12-20)15-8-6-7-14(13-15)18-19-16-9-2-3-10-17(16)23-18/h2-3,6-10,13H,1,4-5,11-12H2 |
InChI Key |
ZSVHWZQMFLEHAU-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC(=C2)C3=NC4=CC=CC=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


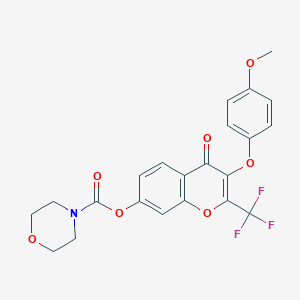
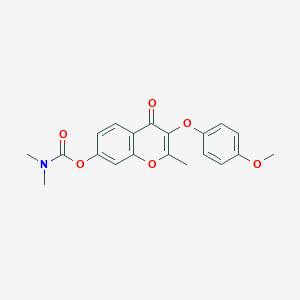
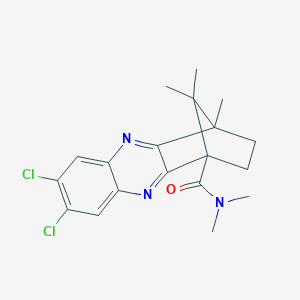
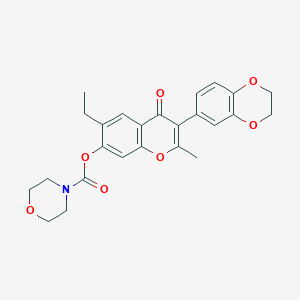
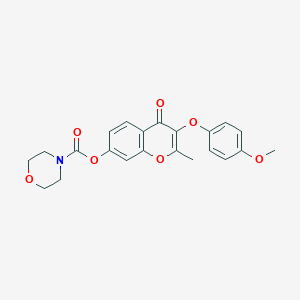
![1-[(5-Bromo-6-chloropyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B385423.png)
![Ethyl 4-[7-(dimethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385425.png)
![Ethyl 4-[7-(2-methylprop-2-enoxy)-4-oxochromen-3-yl]oxybenzoate](/img/structure/B385428.png)
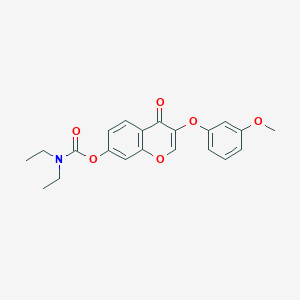
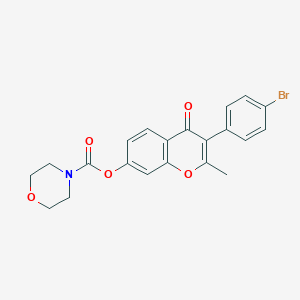
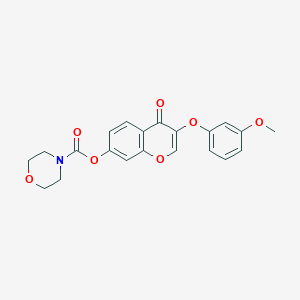

![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(3-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385436.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-7-hydroxy-8-[(4-methyl-1-piperidinyl)methyl]-4H-chromen-4-one](/img/structure/B385437.png)
